molecular formula C42H30 B3056316 p-Septiphenyl CAS No. 70352-20-4

p-Septiphenyl

Cat. No. B3056316
CAS RN: 70352-20-4
M. Wt: 534.7 g/mol
InChI Key: QCBOFBWUYYECLN-UHFFFAOYSA-N
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Description

p-Septiphenyl is an organic compound with the molecular formula C42H30 . It has a molecular weight of 534.69 g/mole . It is used in the development of catalysts, resins, LCD/OLED materials, agrochemicals, and other performance products .


Synthesis Analysis

The synthesis of p-Septiphenyl involves a stepwise assembly of six L-shaped units and two three-way units by cross-coupling and homocoupling . Acid-mediated aromatization of cyclohexane moieties in the precursor results in the formation of p-Septiphenyl .


Molecular Structure Analysis

The molecular structure of p-Septiphenyl belongs to the space group P21/c . The molecules are linear and planar in all three structures . The unit cell dimensions are a=30.577A, b=5.547A, c=8.034A and fl=100.52 ° .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . Sensitivity analysis procedures may be classed as deterministic or stochastic in nature .


Physical And Chemical Properties Analysis

p-Septiphenyl is a white powder . It has a grade of > 99% UV . It has a TGA of > 280 °C (0.5% weight loss) . Other properties such as solubility, HOMO, LUMO, emission, melting point, boiling point, and TM are not specified in the available resources .

Scientific Research Applications

Safety and Hazards

Exposure to p-Septiphenyl might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear a respirator, protective glasses, and rubber gloves when handling p-Septiphenyl . In case of accidental release, it is advised to sweep up the material and place it in a bag, avoiding the generation of dust .

properties

IUPAC Name

1,4-bis[4-(4-phenylphenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30/c1-3-7-31(8-4-1)33-11-15-35(16-12-33)37-19-23-39(24-20-37)41-27-29-42(30-28-41)40-25-21-38(22-26-40)36-17-13-34(14-18-36)32-9-5-2-6-10-32/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBOFBWUYYECLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552007
Record name 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70352-20-4
Record name 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the structural characteristics of p-Septiphenyl and why is it interesting for material science?

A1: p-Septiphenyl is a linear polycyclic aromatic hydrocarbon consisting of seven phenyl rings connected in the para position. [] Its molecular formula is C42H30, and it has a molecular weight of 534.68 g/mol. [] The rigid, rod-like structure of p-Septiphenyl, and other p-polyphenyls, contributes to its high melting point and thermal stability, making it interesting for applications requiring materials that can withstand high temperatures. []

Q2: How does the substitution of phenyl rings in p-Septiphenyl with other aromatic units, like oxadiazole or thiophene, affect its liquid crystal properties?

A2: Research shows that replacing phenyl rings in p-Septiphenyl with oxadiazole or thiophene units introduces a bend into the molecule, impacting its liquid crystal behavior. [] This modification can significantly lower melting transitions and influence the temperature range of the liquid crystal phase. For instance, while unmodified p-Septiphenyl is infusible, its oxadiazole analogue with substitutions at both ends (POP3OP) exhibits a melting point of 312°C and a broad nematic liquid crystal range of 170°C. [] Further modifications, such as replacing the central phenyl ring in POP3OP with ortho- or meta-substituted phenylenes, can completely disrupt the liquid crystal behavior. []

Q3: What structural changes occur in crystalline p-Septiphenyl at low temperatures?

A3: Studies using X-ray diffraction reveal that unsubstituted p-Septiphenyl undergoes a solid-state transition upon cooling from room temperature to 110 K, evidenced by a change in its crystallographic space group. [] This transition is attributed to a conformational change from an averaged planar structure at room temperature to a static non-planar conformation at low temperature. [] Interestingly, substituted p-Septiphenyl derivatives, like 2,6-diphenyl-p-septiphenyl (DPSP), do not exhibit this transition, highlighting the impact of substituents on the molecule's structural flexibility and packing in the crystal lattice. []

Q4: Can p-Septiphenyl be used to create synthetic ion channels?

A4: Yes, research has explored using p-Septiphenyl as a scaffold for building synthetic ion channels. [] One approach involves programmed assembly of p-Septiphenyl molecules with terminal iminodiacetate-copper complexes. These complexes can selectively transport potassium ions across lipid membranes via cation-pi interactions. [] This example showcases the potential of using p-Septiphenyl as a building block for creating functional supramolecular architectures with applications in areas like biomimetic materials and drug delivery.

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